molecular formula C16H17NO4S2 B5009168 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5009168
M. Wt: 351.4 g/mol
InChI Key: KKWGJWVOSVVBOL-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as TTM, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. TTM has been extensively studied for its anticancer, anti-inflammatory, and antiviral activities.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the STAT3 pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been demonstrated to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been demonstrated to have antiviral activity against several viruses, including HIV-1, HCV, and influenza virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. This compound has also been shown to have low toxicity in animal models, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its pharmacological properties.

Future Directions

There are several future directions for the study of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its pharmacological properties. Furthermore, future studies could focus on the development of this compound derivatives with improved solubility and pharmacological properties. Finally, in vivo studies could be conducted to evaluate the efficacy and safety of this compound as a potential drug candidate.

Synthesis Methods

2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can be synthesized by the reaction of 2-aminothiazole with 2,4,6-trimethoxybenzaldehyde in the presence of allyl chloride and sodium hydride. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 60-70%.

Scientific Research Applications

2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been demonstrated to have antiviral activity against several viruses, including HIV-1, HCV, and influenza virus.

properties

IUPAC Name

(4Z)-2-prop-2-enylsulfanyl-4-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-5-6-22-16-17-12(15(18)23-16)9-11-13(20-3)7-10(19-2)8-14(11)21-4/h5,7-9H,1,6H2,2-4H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWGJWVOSVVBOL-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C2C(=O)SC(=N2)SCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C\2/C(=O)SC(=N2)SCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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